REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([Cl:11])[C:5]2[N:6]([CH2:8][CH2:9][N:10]=2)[CH:7]=1>CC(C)=O.[O-2].[O-2].[Mn+4]>[Br:1][C:2]1[CH:3]=[C:4]([Cl:11])[C:5]2[N:6]([CH:8]=[CH:9][N:10]=2)[CH:7]=1 |f:2.3.4|
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Name
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6-bromo-8-chloro-2,3-dihydroimidazo[1,2-a]pyridine
|
Quantity
|
2.08 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=2N(C1)CCN2)Cl
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Name
|
|
Quantity
|
36 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
9.1 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
under reflux
|
Type
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FILTRATION
|
Details
|
filtered through Celite
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Type
|
WASH
|
Details
|
washed with ethyl acetate
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Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
the resulting crude product was purified by NH silica gel column chromatography (ethyl acetate/hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=2N(C1)C=CN2)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.27 g | |
YIELD: CALCULATEDPERCENTYIELD | 61.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |